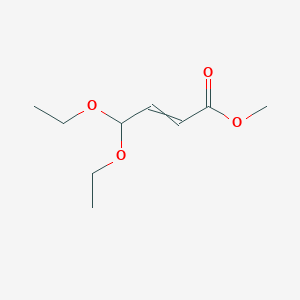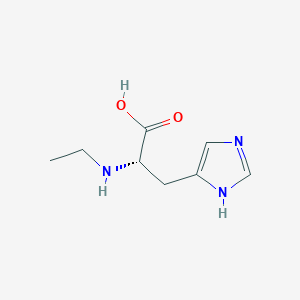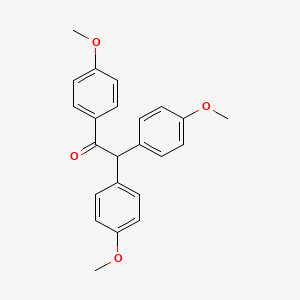![molecular formula C13H13ClN2O2S B14601198 Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate CAS No. 60467-29-0](/img/structure/B14601198.png)
Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate is an organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate typically involves multiple steps. One common method starts with the preparation of the hydrazine derivative, which is then reacted with ethyl chloroacetate under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
化学反应分析
Types of Reactions
Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate:
Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)propanoate: Similar structure but with a different ester group.
Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)butanoate: Another similar compound with a longer ester chain.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides versatility in synthetic chemistry and potential for novel drug development.
属性
CAS 编号 |
60467-29-0 |
|---|---|
分子式 |
C13H13ClN2O2S |
分子量 |
296.77 g/mol |
IUPAC 名称 |
ethyl 2-chloro-2-[(2-prop-2-ynylsulfanylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C13H13ClN2O2S/c1-3-9-19-11-8-6-5-7-10(11)15-16-12(14)13(17)18-4-2/h1,5-8,15H,4,9H2,2H3 |
InChI 键 |
YZRLHOCWTCMPCR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1SCC#C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14601120.png)
![1-Nitro-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14601133.png)
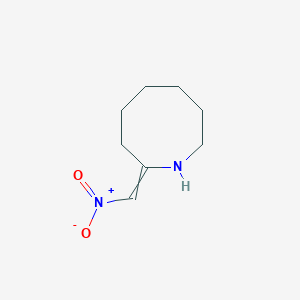
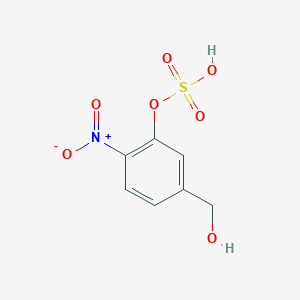
![2-(2-Phenylethenyl)-4H-furo[3,2-B]indole](/img/structure/B14601154.png)

![N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide](/img/structure/B14601166.png)



